molecular formula C59H114O7 B025306 Pentaerythritol tristearate CAS No. 28188-24-1

Pentaerythritol tristearate

Cat. No. B025306
CAS RN: 28188-24-1
M. Wt: 935.5 g/mol
InChI Key: FWCDLNRNBHJDQB-UHFFFAOYSA-N
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Description

Pentaerythritol tristearate is a chemical compound that contains 179 bonds in total, including 65 non-H bonds, 3 multiple bonds, 58 rotatable bonds, 3 double bonds, 3 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) . It contains 180 atoms in total, including 114 Hydrogen atoms, 59 Carbon atoms, and 7 Oxygen atoms .


Molecular Structure Analysis

Pentaerythritol tristearate has a complex molecular structure. It contains 179 bonds in total, including 65 non-H bonds, 3 multiple bonds, 58 rotatable bonds, 3 double bonds, 3 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .


Chemical Reactions Analysis

The chemical reaction kinetics analysis shows that the preheating temperature and defects will accelerate the decomposition of Pentaerythritol tetranitrate, a related compound . The higher the preheating temperature, the faster the decomposition .


Physical And Chemical Properties Analysis

Pentaerythritol, a related compound, is soluble in water, ethanol, glycerol, ethylene glycol, formamide, and insoluble in acetone, benzene, carbon tetrachloride, ether, ligroin .

Safety And Hazards

Pentaerythritol, a related compound, is considered hazardous. It can cause irritation to the eyes and respiratory system . It is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, and is harmful if inhaled .

Future Directions

Pentaerythritol tetranitrate, a related compound, has been studied for potential benefits in chronic ischemic heart failure patients . It is also one of the most powerful high explosives known and is a component of the plastic explosive known as Semtex .

properties

IUPAC Name

[2-(hydroxymethyl)-3-octadecanoyloxy-2-(octadecanoyloxymethyl)propyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H114O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(61)64-53-59(52-60,54-65-57(62)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)55-66-58(63)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h60H,4-55H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCDLNRNBHJDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H114O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027939
Record name Pentaerythritol tristearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

935.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Octadecanoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Pentaerythritol tristearate

CAS RN

28188-24-1
Record name 1,1′-[2-(Hydroxymethyl)-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] dioctadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28188-24-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythrityl tristearate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaerythritol tristearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.430
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Record name PENTAERYTHRITYL TRISTEARATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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